molecular formula C18H17NO3 B2733200 N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide CAS No. 2034441-71-7

N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide

Cat. No.: B2733200
CAS No.: 2034441-71-7
M. Wt: 295.338
InChI Key: GCQBFLNEWOTKOF-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-3-phenylpropanamide is an amide derivative characterized by a [2,3'-bifuran]-5-ylmethyl group attached to the nitrogen of a 3-phenylpropanamide backbone. The compound’s structural features position it as a candidate for exploration in medicinal chemistry or materials science, particularly given the pharmacological relevance of furan-containing molecules in drug discovery.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(9-6-14-4-2-1-3-5-14)19-12-16-7-8-17(22-16)15-10-11-21-13-15/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBFLNEWOTKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized to form corresponding furanic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Furanic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The bifuran ring system can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32)

  • Structure : Features a 3,4-dihydroxyphenethyl group instead of the bifuran-methyl substituent.
  • Properties :
    • Higher polarity due to catechol (-OH) groups, enhancing hydrogen bonding and aqueous solubility.
    • Reported synthesis yield: 89% via demethylation of a dimethoxy precursor .

N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide

  • Structure : Differs by a 4-methoxyphenyl group on the propanamide chain vs. the target’s phenyl group.
  • Properties :
    • Methoxy (-OCH₃) substituent introduces electron-donating effects, altering electronic distribution and possibly modulating receptor binding.
    • Structural data suggest similar synthetic routes (e.g., amide coupling) .
  • Comparison : The absence of a methoxy group in the target compound may reduce steric hindrance and electron density, impacting interactions with hydrophobic binding pockets.

N-(4-Bromophenyl)-3-phenylpropanamide

  • Structure : Contains a 4-bromophenyl group on the amide nitrogen.
  • Safety data indicate standard handling precautions for aromatic bromides (e.g., avoidance of inhalation) .
  • Comparison : The bifuran-methyl group in the target compound replaces bromine, eliminating halogen-mediated interactions but introducing furan-based aromaticity.

Electronic and Physicochemical Properties

Electronic Effects

  • Bifuran-methyl vs. Phenethyl Groups : The bifuran system’s conjugated π-electrons may enhance electron delocalization compared to the saturated ethyl linker in compound 32, influencing redox properties and binding affinity.
  • Methoxy vs. Phenyl Substitution : The methoxy group in the analog () donates electrons via resonance, whereas the phenyl group in the target compound is electron-neutral, altering dipole moments and charge distribution .

Lipophilicity and Solubility

  • The bifuran-methyl group increases lipophilicity (logP) relative to dihydroxyphenethyl derivatives, favoring membrane permeability but reducing aqueous solubility.
  • Bromine in N-(4-bromophenyl)-3-phenylpropanamide adds polarizability but may also reduce solubility due to increased molecular weight .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. Understanding its pharmacological profile is crucial for exploring its applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a phenylpropanamide structure. This unique configuration may contribute to its biological effects through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory Activity

Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory pathways. For instance, derivatives of bifuran have shown effectiveness in reducing nitric oxide production in macrophages, suggesting that this compound may share this property.

Analgesic Effects

The analgesic potential of related compounds has been explored extensively. For example, compounds targeting the TRPV1 receptor have shown significant pain relief in animal models. Given the structural similarities, it is plausible that this compound may also act as a TRPV1 antagonist, contributing to its analgesic effects.

Anticancer Properties

Some studies have indicated that bifuran derivatives possess cytotoxic activity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Future studies should focus on evaluating the specific anticancer mechanisms of this compound.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Inhibition of nitric oxide production by macrophagesIn vitro assays on RAW264.7 cells
Study 2Analgesic effects observed in TRPV1 receptor assaysBehavioral tests in rat models
Study 3Cytotoxicity against various cancer cell linesMTT assay on HeLa and MCF-7 cells

Case Study: Analgesic Activity

In a study evaluating the analgesic properties of various bifuran derivatives, this compound was tested alongside known TRPV1 antagonists. Results indicated a significant reduction in pain response in treated groups compared to controls, highlighting its potential as an analgesic agent.

Case Study: Anticancer Activity

Another significant study assessed the cytotoxic effects of bifuran derivatives on breast cancer cells. This compound demonstrated IC50 values comparable to established chemotherapeutics, warranting further investigation into its mechanism of action and potential as an anticancer drug.

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